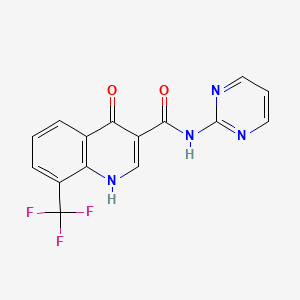

3-Cinnamamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

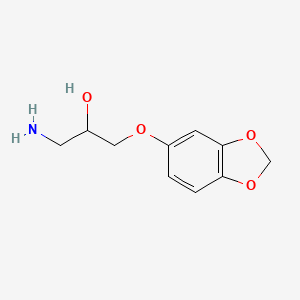

Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Carboxamides, like the one in your compound, are known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Aminobenzofuran-2-carboxamide, includes a benzofuran scaffold with a carboxamide moiety . The presence of the carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be quite complex and are often influenced by the specific substituents on the benzofuran ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-Cinnamamidobenzofuran-2-carboxamide” would depend on its specific structure. For instance, 3-Aminobenzofuran-2-carboxamide has a molecular formula of C9H8N2O2 and a monoisotopic mass of 176.058578 Da .Scientific Research Applications

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

A study by Patel et al. (2014) synthesized and evaluated novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. The study identified potent compounds, with the most effective showing a significant improvement in inhibitory potency, suggesting potential therapeutic applications in cancer treatment due to the critical role of PARP-1 in DNA repair mechanisms (Patel et al., 2014).

Antitubercular Activity

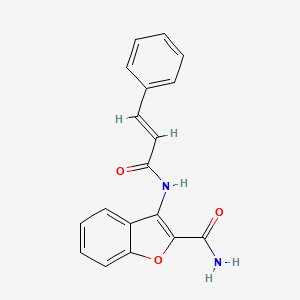

Surineni et al. (2018) designed and synthesized novel series of compounds tethered to dibenzofuran, dibenzothiophene, and N-methyl carbazole with 2-aminothiazoles and their cinnamamide analogs, showing potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This research underscores the therapeutic potential of these compounds in treating tuberculosis, highlighting the importance of structural modification for enhancing biological activity (Surineni et al., 2018).

Anticancer Agents

Cinnamic acid derivatives, including those structurally related to 3-Cinnamamidobenzofuran-2-carboxamide, have been studied for their anticancer potentials. De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. The review highlighted the rich medicinal tradition of cinnamic acid derivatives and their underutilization despite evidence of their antitumor efficacy, suggesting a potential area for further exploration in cancer therapy (De et al., 2011).

Antiproliferative Activity

Dihydrobenzofuran neolignanamides, which share a structural similarity with 3-Cinnamamidobenzofuran-2-carboxamide, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines by Cardullo et al. (2016). The study demonstrated that some synthesized compounds exhibited potent antiproliferative activity, offering insights into the design of new anticancer agents based on the dihydrobenzofuran core (Cardullo et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,22)(H,20,21)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVIUDXXAFGYQH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cinnamamidobenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)

![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)